molecular formula C23H23N3O2S B2691979 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-45-4

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2691979
CAS No.: 392254-45-4
M. Wt: 405.52
InChI Key: BAQLFAMPPIMAKT-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a thieno[3,4-c]pyrazole scaffold substituted with a tert-butyl group. The thieno-pyrazole system, a fused heterocycle of thiophene and pyrazole, distinguishes it from simpler pyrazole derivatives.

Properties

IUPAC Name

4-benzoyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-23(2,3)26-21(18-13-29-14-19(18)25-26)24-22(28)17-11-9-16(10-12-17)20(27)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLFAMPPIMAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride derivative with a thieno[3,4-c]pyrazole intermediate under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Elemental Analysis (%) Key Substituents
4-Benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) C₂₂H₂₂N₃O₂S 404.50 N/A† Thieno[3,4-c]pyrazole, tert-butyl, dual benzoyl groups
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) C₂₂H₂₅N₃O 347.46 C: 76.05; H: 7.25; N: 12.09 Pyrazole, tert-butyl, nitro group, methyl groups
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide C₅₄H₆₂Cl₄N₆O₅ 1096.78 N/A‡ Tetradecanamide chain, diazenyl group, trichlorophenyl, methoxyphenyl, tert-butyl-phenoxy

‡Catalog entry lacks analytical data.

Comparative Analysis:

Core Heterocycle: The target compound’s thieno-pyrazole system offers enhanced conjugation and rigidity compared to the simple pyrazole in 10d-8 . Catalog compounds retain pyrazole cores but incorporate diazenyl groups and extended aliphatic chains, likely enhancing solubility in nonpolar environments.

Substituent Effects: Electron-Withdrawing Groups: 10d-8 includes a nitro group (-NO₂), which may reduce electron density at the pyrazole ring, contrasting with the benzoyl group (-COC₆H₅) in the target compound. The benzoyl group’s electron-withdrawing nature could stabilize the amide bond but reduce nucleophilic reactivity . Steric Bulk: The tert-butyl group, common across all compounds, likely improves metabolic stability by hindering enzymatic degradation .

Functional Potential: Target Compound: The fused thieno-pyrazole may enhance binding to aromatic-rich biological targets (e.g., kinases) due to planar geometry . Catalog Compounds : Long tetradecanamide chains and chlorinated aryl groups suggest applications in surfactant or antimicrobial formulations.

Research Findings and Implications

  • Synthetic Challenges: The thieno-pyrazole scaffold in the target compound requires precise regiocontrol during fusion, unlike simpler pyrazoles in 10d-8 .
  • Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity) for the target compound, necessitating further characterization.

Biological Activity

4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S, with a molecular weight of 421.52 g/mol. Its structure includes a thieno[3,4-c]pyrazole moiety, which is known for diverse pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of KIF18A, a motor protein involved in mitosis. This inhibition disrupts mitotic spindle formation, leading to apoptosis in cancer cells. The compound's ability to interfere with microtubule dynamics is critical for its anticancer properties.

Anticancer Activity

Studies have demonstrated that this compound shows potent anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
Cell Line IC50 (µM) Effect
A5490.30Inhibition of VEGF-induced proliferation
HeLa7.01 ± 0.60Significant anticancer potential
MCF-714.31 ± 0.90Apoptosis induction

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

Inhibition of Kinases

The compound has also been studied for its kinase inhibitory activity. Notably:

  • Aurora Kinase Inhibition :
    • IC50 values as low as 0.067μM0.067\,\mu M have been reported for Aurora-A kinase inhibition.

This suggests that the compound may serve as a promising lead for developing kinase inhibitors aimed at treating various malignancies.

Case Studies and Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

  • Xia et al. Study : Investigated the apoptotic effects on A549 cells with an observed IC50 value of 49.85μM49.85\,\mu M for related pyrazole derivatives.
  • Koca et al. Study : Explored anticancer potential against HepG2 and Jurkat cell lines, finding significant inhibitory effects.
  • Zheng et al. Study : Developed derivatives linked to benzimidazole and assessed their efficacy against multiple cancer cell lines.

These studies collectively underscore the therapeutic potential of thieno[3,4-c]pyrazole derivatives in oncology.

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